tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core. The tert-butyl carbamate group at the 1'-position enhances steric protection and stability, while the 5-methyl substituent on the indene ring modulates electronic and steric properties. Such spirocyclic structures are prevalent in medicinal chemistry due to their conformational rigidity, which can improve binding affinity and metabolic stability in drug candidates .
Properties
IUPAC Name |
tert-butyl 5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-13-5-6-15-14(11-13)16(21)12-19(15)7-9-20(10-8-19)17(22)23-18(2,3)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNMSSYQHRQWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678301 | |
| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948033-85-0 | |
| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Spiro Compound Formation: The spiro linkage is introduced by reacting the indene derivative with a piperidine derivative under conditions that promote cyclization.
tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its spiro structure allows for the creation of diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution. The ability to modify its structure enables chemists to develop new materials and catalysts.
Table 1: Common Reactions Involving tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
| Reaction Type | Products | Notes |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Particularly at the methyl group |
| Reduction | Alcohols | Can lead to various alcohol derivatives |
| Substitution | Various substituted derivatives | Dependent on nucleophile used |
Biological Research Applications
Interaction Studies
In biological research, this compound can be utilized to study the interactions of spiro compounds with biological macromolecules. Its structural characteristics allow researchers to explore binding affinities and mechanisms of action within biological systems.
Potential Therapeutic Properties
The compound is being investigated for potential therapeutic properties due to the bioactivity commonly associated with spiro compounds. It could serve as a lead compound in drug development targeting specific biological pathways.
Medicinal Chemistry
Drug Development
Given its unique structural features, this compound is being explored for its potential in medicinal chemistry. The spiro framework is known for contributing to the bioactivity of compounds, making it a candidate for further investigation in drug discovery.
Case Study: Anticancer Activity
Research has indicated that spiro compounds can exhibit anticancer properties. Studies focusing on similar structures have shown promise in inhibiting tumor growth through specific molecular interactions. This positions this compound as a potential candidate for further anticancer research.
Industrial Applications
Material Production
In the industrial sector, this compound can be utilized in the production of advanced materials such as polymers and resins. Its stability and unique structural properties make it suitable for applications where durability and resistance to degradation are critical.
Table 2: Industrial Uses of this compound
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Chemistry | Production of high-performance polymers | Enhanced stability and durability |
| Coatings | Formulation of protective coatings | Resistance to environmental degradation |
| Adhesives | Development of strong adhesives | Improved bonding strength and longevity |
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The addition of a methyl group (5-CH₃) increases the molecular weight by ~15 g/mol compared to the base compound .
- Halogenation (e.g., 4-Cl or 6-Br) significantly elevates molecular weight (e.g., +48.47 g/mol for Cl ).
Solubility: Methoxy-substituted analogs (e.g., 5,6-dimethoxy) demonstrate improved aqueous solubility due to hydrogen-bonding capabilities .
Synthetic Considerations :
- Chlorinated analogs (e.g., 4-chloro-5-methyl) require careful handling due to acute toxicity risks (OSHA classification: skin/eye irritant) .
- Scale-up Method E (66.2% yield) for related spiroindene-piperidine compounds highlights the feasibility of large-scale synthesis .
Applications :
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate in laboratory settings?
- Answer : Based on GHS classifications (acute toxicity, skin/eye irritation):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosol generation is likely during weighing or grinding .
- Ventilation : Operate in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks.
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Q. How should this compound be stored to ensure long-term stability?
- Answer : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the tert-butyl carbamate group. Monitor stability via periodic HPLC-MS (C18 column, 10–90% MeCN/H2O gradient) to detect degradation products like free piperidine or indene derivatives .
Advanced Research Questions
Q. What synthetic strategies optimize the formation of the spirocyclic indene-piperidine core in this compound?
- Answer : Key steps include:
- Cyclization : Use Pd(OAc)₂/XPhos or Brønsted acid catalysis (e.g., TfOH) to promote spiro-center formation. Microwave-assisted heating (150°C, 30 min) enhances reaction efficiency.
- Boc Protection : Treat the piperidine nitrogen with Boc anhydride in THF/NaHCO₃ (0°C to RT) for 12 h. Purify via silica gel chromatography (ethyl acetate/hexane 1:3) to isolate regioisomers .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?
- Answer :
- NOESY/ROESY : Identify spatial correlations between the 5-methyl protons and spiro-junction hydrogens to confirm stereochemistry.
- X-ray Crystallography : Refine datasets using SHELXL (Olex2 interface) with high-resolution (<1.0 Å) crystals. For non-crystalline samples, compare experimental H/C shifts with DFT-predicted values (Gaussian09/B3LYP/6-31G*) .
Q. What mechanistic insights explain the reduced reactivity of the 3-oxo group in nucleophilic additions compared to non-methylated analogs?
- Answer : The 5-methyl group induces steric hindrance and electron-donating effects (+I), lowering the ketone’s electrophilicity. Kinetic studies (in situ IR monitoring) show 20–30% slower reaction rates with primary amines. Use Lewis acids (e.g., BF₃·Et₂O) or elevated temperatures (80°C in DMF) to activate the carbonyl for nucleophilic attack .
Q. How can low yields in the final cyclization step be troubleshooted?
- Answer :
- Catalyst Screening : Test AuCl₃/AgOTf systems for improved regioselectivity in spiro-ring closure.
- Solvent Optimization : Replace polar aprotic solvents (THF) with DCE to stabilize transition states.
- By-product Analysis : Characterize side products (e.g., linear dimers) via LC-MS and adjust stoichiometry (1.2 eq. Pd catalyst) to suppress competing pathways .
Methodological Guidance
Q. What analytical techniques best confirm the compound’s purity and detect trace impurities?
- Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid modifier; impurities ≥0.1% are detectable at 254 nm.
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
- TLC Monitoring : Spot reaction aliquots on silica plates (CH₂Cl₂:MeOH 9:1) to track unreacted starting materials .
Q. How can computational modeling aid in predicting the compound’s reactivity or spectroscopic properties?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts (GIAO method) and compare with experimental data.
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to model reaction pathways for derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
